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Compound of Interest

Compound Name: p-Nitrophenyl myristate

Cat. No.: B088494 Get Quote

An In-depth Technical Guide on the Principle of Action of p-Nitrophenyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Action
p-Nitrophenyl myristate (pNPM) is a chromogenic substrate extensively utilized in

biochemical assays to determine the activity of lipases and esterases.[1][2] The fundamental

principle of its action lies in the enzymatic hydrolysis of the ester bond linking myristic acid and

p-nitrophenol. When an active lipase or esterase is present, it catalyzes the cleavage of this

bond, releasing myristic acid and p-nitrophenol (pNP).

The released p-nitrophenol is the key to the assay's utility. In an aqueous solution, particularly

under neutral to alkaline conditions (pH > 7), p-nitrophenol is converted to the p-nitrophenolate

ion, which imparts a distinct yellow color to the solution.[3] This color change can be

quantitatively measured by spectrophotometry at a wavelength of approximately 405-415 nm.

The rate of increase in absorbance at this wavelength is directly proportional to the enzymatic

activity.

The myristate moiety, a 14-carbon saturated fatty acid, makes pNPM a suitable substrate for

true lipases, which preferentially act on longer-chain fatty acid esters.

Enzymatic Reaction
The enzymatic hydrolysis of p-Nitrophenyl myristate can be represented as follows:
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p-Nitrophenyl myristate + H₂O ---(Lipase/Esterase)--> Myristic Acid + p-Nitrophenol

Quantitative Data Summary
The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for

characterizing enzyme-substrate interactions. Below is a summary of reported kinetic data for

various lipases and esterases with p-nitrophenyl esters. Note that data for p-Nitrophenyl
myristate is specifically highlighted where available.

Enzyme
Source

Substrate Kₘ (mM)
Vₘₐₓ (U/mg or
µmol/mL/min)

Reference

Acinetobacter sp.

AU07 Lipase

p-Nitrophenyl

palmitate
0.51 16.98 U/mg [2]

Extremophilic

Bacterial Lipase

p-Nitrophenyl

palmitate

4.76 µmol

(0.00476 mM)
400 µmol/mL/min [4]

Sorghum bicolor

Esterase

p-Nitrophenyl

butyrate
0.67 125 U/mg [5]

Honey Bee

Esterases

p-Nitrophenyl

acetate
0.0227

0.001488 (2.48 x

10⁻⁸ mol/s per

mg)

[6]

Lipoprotein

Lipase (human)

p-Nitrophenyl

butyrate
0.77

14.84

nmol/min/mg
[7]

Experimental Protocols
General Assay for Esterase/Lipase Activity using p-
Nitrophenyl Myristate
This protocol is a synthesis of methodologies described in the literature.[1][8][9]

1. Materials and Reagents:

p-Nitrophenyl myristate (pNPM)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b088494?utm_src=pdf-body
https://www.benchchem.com/product/b088494?utm_src=pdf-body
https://www.benchchem.com/product/b088494?utm_src=pdf-body
https://www.elsevier.es/en-revista-brazilian-journal-microbiology-490-pdf-download-S1517838216302647
https://www.researchgate.net/figure/The-Km-and-Vmax-of-identified-lipase-as-determined-from-the-above-double-reciprocal-plot_fig3_341461876
https://www.redalyc.org/journal/1871/187163790052/187163790052.pdf
https://pubmed.ncbi.nlm.nih.gov/8498090/
https://www.researchgate.net/publication/16302775_Lipoprotein_lipase-catalyzed_hydrolysis_of_p-nitrophenyl_butyrate_Interfacial_activation_by_phospholipid_vesicles
https://www.benchchem.com/product/b088494?utm_src=pdf-body
https://www.benchchem.com/product/b088494?utm_src=pdf-body
https://bio-protocol.org/exchange/minidetail?id=6653851&type=30
http://www.protocol-online.org/biology-forums/posts/36325.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3161859/
https://www.benchchem.com/product/b088494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isopropanol or Acetonitrile

Triton X-100 or Sodium Deoxycholate

Tris-HCl buffer (e.g., 50 mM, pH 7.2 - 9.0)

Enzyme solution (purified or crude extract)

Spectrophotometer capable of reading at 405-415 nm

96-well microplate or cuvettes

2. Preparation of Substrate Emulsion:

Due to the poor aqueous solubility of pNPM, a stable emulsion must be prepared.

Stock Solution (Solution A): Dissolve p-Nitrophenyl myristate in isopropanol or a 1:1 (v/v)

mixture of isopropanol and acetonitrile to a concentration of 10-20 mM.[8][9] Gentle warming

and sonication for 5-10 minutes may be required to fully dissolve the substrate.[8]

Buffer Solution (Solution B): Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

containing a detergent. Common choices include 0.4% (v/v) Triton X-100 or a combination of

gum arabic and sodium deoxycholate.[8]

Working Substrate Emulsion: To prepare the final substrate emulsion, slowly add one part of

Solution A to nine parts of Solution B with vigorous stirring or vortexing. This should result in

a stable, milky emulsion. Prepare this emulsion fresh before each experiment.

3. Enzymatic Assay Procedure:

Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 37°C or 50°C).

In a microplate well or cuvette, add the reaction buffer.

Add a specific volume of the enzyme solution to the buffer.

To initiate the reaction, add the pNPM substrate emulsion. The final concentration of pNPM

in the reaction mixture typically ranges from 0.2 to 2 mM.[2]
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Immediately start monitoring the increase in absorbance at 405-415 nm over a set period

(e.g., 5-10 minutes). Record readings at regular intervals (e.g., every 30 seconds).

Control: A blank reaction containing the substrate emulsion and buffer but no enzyme should

be run to account for any spontaneous hydrolysis of pNPM.

4. Calculation of Enzyme Activity:

Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance

versus time plot.

Calculate the concentration of p-nitrophenol released using the Beer-Lambert law (A = εcl),

where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at the specific

pH and wavelength (a value of ~18,000 M⁻¹cm⁻¹ at pH 8.0 and 410 nm is often cited), c is

the concentration, and l is the path length of the cuvette or well.

One unit of enzyme activity is typically defined as the amount of enzyme that releases 1

µmol of p-nitrophenol per minute under the specified assay conditions.[1]
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Caption: Activation pathway of Hormone-Sensitive Lipase (HSL).
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Experimental Workflow
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Caption: Workflow for a p-Nitrophenyl Myristate (pNPM) based enzyme assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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